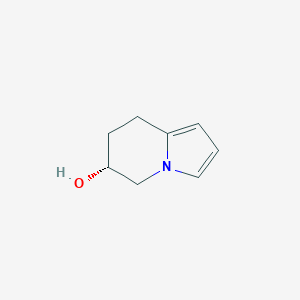
(R)-5,6,7,8-Tetrahydroindolizin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5,6,7,8-Tetrahydroindolizin-6-ol is a chiral compound with a unique structure that includes an indolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroindolizin-6-ol typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-5,6,7,8-Tetrahydroindolizin-6-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-5,6,7,8-Tetrahydroindolizin-6-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-5,6,7,8-Tetrahydroindolizin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding stereochemistry in biological systems.
Medicine
Medically, ®-5,6,7,8-Tetrahydroindolizin-6-ol has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ®-5,6,7,8-Tetrahydroindolizin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5,6,7,8-Tetrahydroindolizin-6-ol: The enantiomer of the compound, which may have different biological activities.
Indolizine: A structurally similar compound without the hydroxyl group.
Tetrahydroquinoline: Another heterocyclic compound with similar applications.
Uniqueness
®-5,6,7,8-Tetrahydroindolizin-6-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of ®-5,6,7,8-Tetrahydroindolizin-6-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(6R)-5,6,7,8-tetrahydroindolizin-6-ol |
InChI |
InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2/t8-/m1/s1 |
InChI-Schlüssel |
ODBPVBCCCHVXKY-MRVPVSSYSA-N |
Isomerische SMILES |
C1CC2=CC=CN2C[C@@H]1O |
Kanonische SMILES |
C1CC2=CC=CN2CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



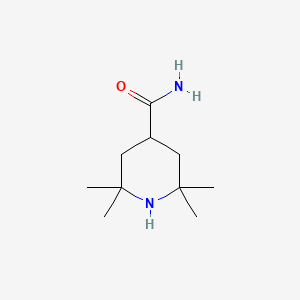
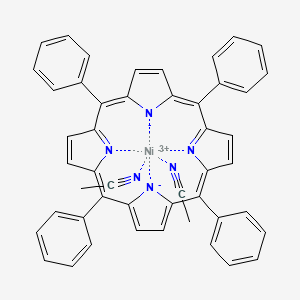

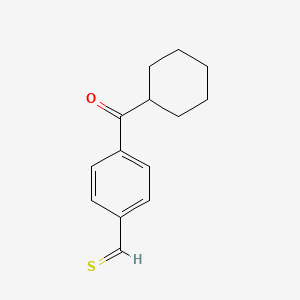
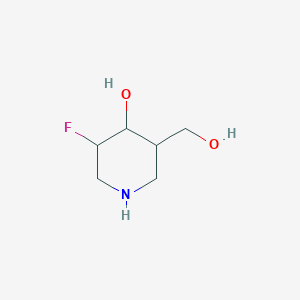
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
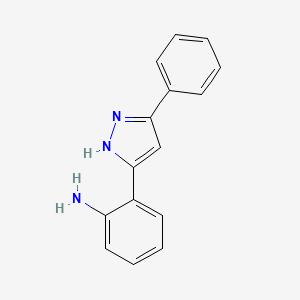
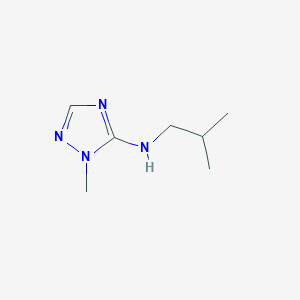

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
